molecular formula C10H12N2O2 B025311 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 105807-83-8

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B025311
CAS No.: 105807-83-8
M. Wt: 192.21 g/mol
InChI Key: UXMAGPQBCODAEJ-UHFFFAOYSA-N
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Description

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzo-oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of ortho-aminophenol with α-arylglyoxylic acid in the presence of a catalyst such as ammonium niobium oxalate (ANO) and a solvent like PEG-400 . The reaction conditions can be optimized using ultrasound to reduce reaction time and improve yield.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo-oxazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are crucial for various biological processes. The compound’s structure allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMAGPQBCODAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546175
Record name 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105807-83-8
Record name 7-Amino-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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